molecular formula C19H24N2O5 B392227 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE CAS No. 103649-46-3

1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE

Cat. No.: B392227
CAS No.: 103649-46-3
M. Wt: 360.4g/mol
InChI Key: VXEBNJANHLTKAY-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is a complex organic compound that features an indole ring, a malonate ester, and an acetylamino group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the desired substituents.

    Malonate Ester Formation: The final step involves the formation of the malonate ester, which can be done through esterification reactions using diethyl malonate and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The indole ring is known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate: Unique due to its specific combination of functional groups.

    Indole-3-acetic acid: A simpler indole derivative with plant growth-regulating properties.

    Diethyl malonate: A common malonate ester used in organic synthesis.

    N-acetyltryptophan: An acetylated amino acid with structural similarities.

Uniqueness

Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is unique due to its combination of an indole ring, an acetylamino group, and a malonate ester, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

103649-46-3

Molecular Formula

C19H24N2O5

Molecular Weight

360.4g/mol

IUPAC Name

diethyl 2-acetamido-2-[1-(1H-indol-3-yl)ethyl]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)12(3)15-11-20-16-10-8-7-9-14(15)16/h7-12,20H,5-6H2,1-4H3,(H,21,22)

InChI Key

VXEBNJANHLTKAY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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